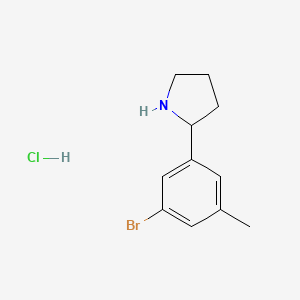
2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Properties
- Study on Tubercidin Analogs: A study by Bergstrom et al. (1984) investigated the antiviral properties of various tubercidin analogs, including derivatives with bromo substitutions. These compounds showed substantial activity against RNA viruses. This highlights the potential of bromo-substituted compounds, like "2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride", in antiviral research (Bergstrom et al., 1984).
Synthesis and Derivatization
- Pyrrolidine Derivatives Synthesis: Ayan et al. (2013) conducted asymmetric synthesis of pyrrolidine derivatives, emphasizing their potential in medicinal chemistry. These derivatives exhibit potential as antithrombin agents, underscoring the importance of pyrrolidine structures in therapeutic research (Ayan et al., 2013).
- Derivatization of Cathinones: Nycz et al. (2016) identified and derivatized cathinones, which include pyrrolidine derivatives. This study provides insights into the chemical properties and potential applications of such compounds in forensic science (Nycz et al., 2016).
Chemical Reactions and Synthesis
- Synthesis of Pyrrolo Indoles: Kametani et al. (1976) described the synthesis of pyrrolo indoles, involving bromo-methylphenylacetonitrile, a compound related to "this compound". This research contributes to the understanding of complex organic synthesis processes (Kametani et al., 1976).
- Biphenyl Carboxylic Acid Derivative Synthesis: Ennis et al. (1999) explored the synthesis of a biphenyl carboxylic acid derivative using a bromo-methylphenyl compound, similar in structure to "this compound". This study demonstrates the utility of bromo-substituted compounds in large-scale organic synthesis (Ennis et al., 1999).
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11;/h5-7,11,13H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILIGRWEIZOAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
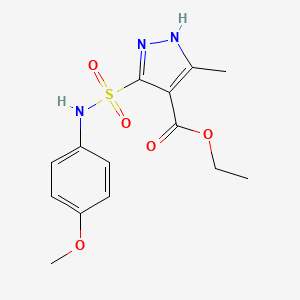
![3-{4-[4-(2-carboxyethyl)phenoxy]phenyl}propanoic acid](/img/structure/B2416606.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)
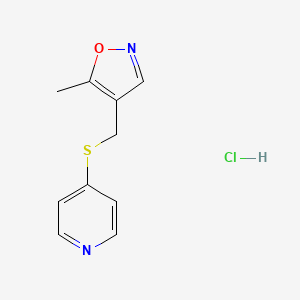

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
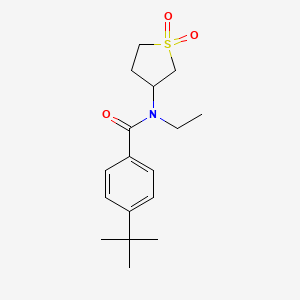
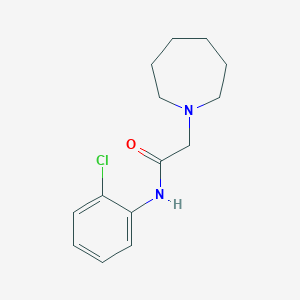
![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)

![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
